molecular formula C14H20N2O2 B2917763 N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide CAS No. 349139-26-0

N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide

Cat. No.: B2917763
CAS No.: 349139-26-0
M. Wt: 248.326
InChI Key: VNFQCEIAWZAABJ-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide is a morpholine-derived carboxamide compound characterized by a phenyl ring substituted with an isopropyl group at the para position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is connected via a carboxamide (-CONH-) linkage to the aromatic system.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)12-3-5-13(6-4-12)15-14(17)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFQCEIAWZAABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide typically involves the reaction of 4-isopropylaniline with morpholine-4-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural motif—a morpholine-4-carboxamide group linked to a substituted phenyl ring—is shared with several analogs. Variations in the phenyl substituents significantly influence physical and chemical properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Morpholine-4-carboxamide Derivatives
Compound Name Substituent(s) on Phenyl Ring Melting Point (°C) IR Peaks (cm⁻¹) Key Structural Notes References
N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide 4-isopropyl Not reported Not reported Isopropyl enhances hydrophobicity [3]
N-(4-Chlorophenyl)morpholine-4-carboxamide 4-chloro Not reported Not reported Chair conformation of morpholine; N–H⋯O hydrogen bonds [8], [11]
N-Phenylmorpholine-4-carboxamide None (parent compound) Not reported Not reported Planar urea-type N2CO unit [9], [15]
Compound 2b (β-lactam derivative) 2,4-dichlorophenoxy, 4-methoxyphenyl 144–146 1643 (CO), 1751 (β-lactam) Contains β-lactam ring; chair morpholine [2], [4]
N-(2-Chloroethyl)morpholine-4-carboxamide 2-chloroethyl side chain Not reported Not reported Four independent molecules in asymmetric unit; hydrogen-bonded chains [14]

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in N-(4-chlorophenyl) derivatives) may enhance hydrogen bonding and crystallinity, whereas bulky substituents like isopropyl likely increase lipophilicity .
  • Morpholine Conformation : The morpholine ring universally adopts a chair conformation in crystalline states, stabilizing intermolecular interactions .

Key Observations :

  • Antifungal Activity : Pyrazole-4-carboxamide derivatives (e.g., U22) show potent antifungal effects, suggesting that N-aryl morpholine carboxamides with optimized substituents could mimic this activity .
  • β-Lactam Derivatives : Compounds like 2b (from ) integrate β-lactam rings, a feature associated with antibacterial properties, though specific data are pending .

Biological Activity

N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide is a compound of interest due to its potential biological activities, including antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈N₂O₂. Its structure includes a morpholine ring, which is known for its ability to interact with biological targets, and a propan-2-yl phenyl group that may influence its pharmacological properties.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many pharmaceutical compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant potential of compounds. In studies involving similar morpholine derivatives, significant antioxidant activity was observed, often surpassing that of ascorbic acid, which serves as a standard reference.

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBD
Ascorbic Acid100

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The MTT assay, which assesses cell viability, has shown promising results indicating that this compound may reduce cell viability in specific cancer types.

Case Study: Glioblastoma and Breast Cancer

In a recent study, derivatives similar to this compound were tested against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

Cell LineViability Reduction (%)Reference
U-8739.8 ± 3.8
MDA-MB-23143.7 ± 7.4

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Radical Scavenging : The presence of functional groups in the morpholine structure allows for hydrogen atom donation, effectively neutralizing free radicals.
  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, contributing to their anticancer efficacy.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Preliminary data on toxicity and safety profiles indicate that further studies are required to establish safe dosage levels for therapeutic applications.

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